(3-Methyl-3-phenoxybutyl)benzene
Description
Consequently, a detailed introduction of the requested compound cannot be provided based on the evidence.
Properties
CAS No. |
871733-39-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(3-methyl-3-phenoxybutyl)benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,18-16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
VWADCAPWWBDQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-phenoxybutyl)benzene typically involves the reaction of 3-methyl-3-phenoxybutanol with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methyl-3-phenoxybutyl)benzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-3-phenoxybutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenols or other reduced derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Scientific Research Applications
(3-Methyl-3-phenoxybutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyl-3-phenoxybutyl)benzene involves its interaction with molecular targets through various pathways. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence exclusively discusses benzene and its interactions with electron beams in condensed phases. Below is a comparative analysis of benzene’s ESD behavior with other aromatic or related compounds mentioned in the literature:
Table 1: Key Differences in ESD Behavior Between Benzene and Other Compounds
Key Findings:
Mechanistic Differences :
- Benzene exhibits dipolar dissociation (DD) as the primary ESD mechanism at energies >250 eV, producing lighter fragments like H⁺ and C₂H₂⁻. In contrast, thiophene relies heavily on dissociative electron attachment (DEA) due to sulfur’s electronegativity .
- Ethylbenzene , a benzene derivative, is mentioned in the context of industrial alkylation processes but lacks direct ESD data in the evidence .
Substrate and Thickness Effects: Benzene’s anion desorption plateaus at 2 monolayers (ML), while cation yield increases with thickness (up to 12 ML). This contrasts with pyrimidine, where argon buffer layers mitigate metal-substrate effects .
Fragment Mass Distribution :
- Benzene produces heavier fragments (e.g., C₆H₅⁺) less frequently due to image-charge attraction from the Pt substrate, which preferentially desorbs lighter ions like H⁺ .
- In pyrimidine, cation yields are suppressed compared to anions due to surface bonding on Pt, a trend also observed in benzene but with a larger magnitude difference (~300–700×) .
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